

# "CRAC channel inhibitor-1" chemical structure and properties

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Compound of Interest

Compound Name: CRAC channel inhibitor-1

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# An In-depth Technical Guide to CRAC Channel Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a crucial role in the activation and function of immune cells, among other cell types. Dysregulation of CRAC channel activity has been implicated in a variety of autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of a specific and potent CRAC channel inhibitor, designated as **CRAC channel inhibitor-1** (also known as Compound 55). This document details its chemical structure, physicochemical properties, mechanism of action, and provides established experimental protocols for its characterization and use in research settings.

## **Chemical Structure and Properties**

**CRAC channel inhibitor-1** is a synthetic small molecule with the chemical name N-(4-(4-chloro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)-2,6-difluorobenzamide. Its identity is confirmed by its molecular formula and SMILES notation, which are crucial for its unambiguous identification in chemical databases and research publications.



#### Chemical Structure:

Chemical structure of CRAC channel inhibitor-1

Image Source: MedchemExpress. While a primary research article with the definitive structure is not readily available, this representation from a commercial supplier is consistent with the known chemical name and molecular formula.

Table 1: Chemical and Physical Properties of CRAC Channel Inhibitor-1

Property	Value	Source	
IUPAC Name	N-(4-(4-chloro-3- (trifluoromethyl)phenyl)pyrimidi n-2-yl)-2,6-difluorobenzamide	Internal Compilation	
Synonyms	Compound 55	[1]	
Molecular Formula	C18H9CIF5N3O	[1]	
Molecular Weight	413.73 g/mol	[1]	
SMILES	O=C(C1=C(F)C=CC=C1F)NC2 =CN=C(C3=CC(C(F) (F)F)=CC=C3CI)C=N2	[1]	
CAS Number	903591-53-7	[1]	

## **Mechanism of Action and Biological Activity**

**CRAC channel inhibitor-1** exerts its biological effects by directly targeting and blocking the pore of the CRAC channel, which is primarily formed by the ORAI1 protein. This inhibition prevents the influx of extracellular calcium into the cell following the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).

Table 2: Inhibitory Activity of CRAC Channel Inhibitor-1 and Comparators



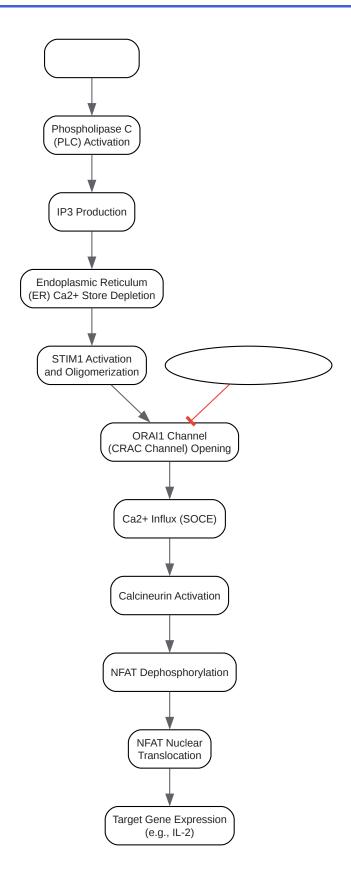
Compound	Target	IC50	Cell Line	Assay Type	Source
CRAC channel inhibitor-1 (Compound 55)	CRAC Channel (ORAI1)	Data not available in primary literature	-	-	-
GSK-7975A	ORAI1/STIM	~4 μM	HEK293	Electrophysio logy (ICRAC)	[2]
Synta66	CRAC Channel	1.4 μΜ	RBL cells	Electrophysio logy (ICRAC)	[3]
RO2959	CRAC Channel	~400 nM	RBL-2H3 cells	Electrophysio logy (ICRAC)	[3]

Note: While specific IC50 values for **CRAC channel inhibitor-1** are not readily available in peer-reviewed literature, data for other well-characterized CRAC channel inhibitors are provided for context and comparison.

The inhibition of SOCE by **CRAC channel inhibitor-1** has significant downstream consequences on cellular signaling pathways that are dependent on sustained calcium influx. A primary target of this pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

Signaling Pathway Diagram:





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Caption: CRAC Channel-Mediated NFAT Signaling Pathway and Point of Inhibition.



## **Experimental Protocols**

The following protocols are generalized methods for assessing the activity of CRAC channel inhibitors. While not specific to "CRAC channel inhibitor-1" due to a lack of dedicated publications, these represent the standard procedures in the field.

# Calcium Imaging for Measurement of Store-Operated Calcium Entry (SOCE)

This method fluorescently measures changes in intracellular calcium concentration to assess the inhibition of SOCE.

**Experimental Workflow Diagram:** 



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Caption: Workflow for Calcium Imaging to Assess SOCE Inhibition.

### **Detailed Methodology:**

- Cell Preparation:
  - Plate cells (e.g., Jurkat T-cells, HEK293 cells stably expressing STIM1/ORAI1) on glassbottom dishes suitable for fluorescence microscopy.
  - On the day of the experiment, wash the cells with a calcium-free physiological saline solution (e.g., Hanks' Balanced Salt Solution).
  - Load the cells with a calcium-sensitive fluorescent indicator (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at room temperature or 37°C,



according to the dye manufacturer's protocol.

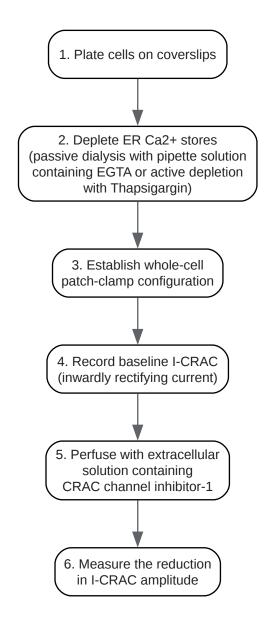
- Wash the cells to remove excess dye.
- Measurement of SOCE:
  - Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for image acquisition.
  - Initially, perfuse the cells with a calcium-free buffer.
  - To deplete intracellular calcium stores, add a SERCA pump inhibitor, such as 1-2 μM thapsigargin, to the calcium-free buffer and perfuse over the cells. This will cause a transient increase in cytosolic calcium due to leakage from the ER.
  - Once the fluorescence signal returns to baseline, perfuse the cells with a buffer containing
    the desired concentration of CRAC channel inhibitor-1 for a predetermined incubation
    period (e.g., 5-15 minutes).
  - To initiate SOCE, switch to a buffer containing both the inhibitor and a physiological concentration of extracellular calcium (e.g., 1-2 mM CaCl2).
  - Record the change in fluorescence intensity over time. A potent inhibitor will significantly reduce the rate and magnitude of the fluorescence increase upon calcium re-addition compared to a vehicle control.
- Data Analysis:
  - Quantify the fluorescence intensity of individual cells or regions of interest over time.
  - Calculate the peak or the area under the curve of the calcium influx phase.
  - Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

## Whole-Cell Patch-Clamp Electrophysiology for Measurement of I-CRAC



This technique directly measures the ionic current (I-CRAC) flowing through CRAC channels, providing a highly quantitative assessment of channel inhibition.

### Experimental Workflow Diagram:



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Caption: Workflow for Electrophysiological Recording of I-CRAC Inhibition.

**Detailed Methodology:** 

Solutions:



- External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA), 10 HEPES (pH 7.2 with CsOH). The high concentration of a calcium chelator (BAPTA or EGTA) in the pipette solution ensures passive depletion of intracellular calcium stores upon establishing the whole-cell configuration.

### • Electrophysiological Recording:

- $\circ$  Pull patch pipettes from borosilicate glass to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
- Establish a giga-ohm seal between the patch pipette and a cell, and then rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) or hyperpolarizing voltage steps to elicit I-CRAC. The current will develop over several minutes as the intracellular stores are depleted by the pipette solution.
- Once a stable, inwardly rectifying I-CRAC is established, perfuse the external solution containing the desired concentration of CRAC channel inhibitor-1.
- Record the inhibition of the I-CRAC.

#### Data Analysis:

- Measure the amplitude of the inward current at a negative potential (e.g., -80 mV or -100 mV).
- Plot the current amplitude over time to visualize the baseline current and the inhibitory effect of the compound.
- Generate current-voltage (I-V) curves before and after inhibitor application to confirm the characteristic inwardly rectifying nature of the inhibited current.



 Calculate the percentage of inhibition and determine the IC50 from a dose-response curve.

## Conclusion

CRAC channel inhibitor-1 (Compound 55) is a valuable tool for studying the roles of CRAC channels and store-operated calcium entry in various physiological and pathological processes. Its specific mechanism of action on the ORAI1 subunit provides a targeted approach to dissecting calcium-dependent signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this and other CRAC channel inhibitors, ultimately contributing to the development of novel therapeutics for a range of diseases. Further primary research is needed to fully characterize the inhibitory profile and selectivity of this specific compound.

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